molecular formula C11H13NO4 B15306569 3-(2-Acetamidoethoxy)benzoic acid

3-(2-Acetamidoethoxy)benzoic acid

Cat. No.: B15306569
M. Wt: 223.22 g/mol
InChI Key: FLSIQORUYYBZFA-UHFFFAOYSA-N
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Description

3-(2-Acetamidoethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-acetamidoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-acetamidoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: 4-Dimethylaminopyridine (DMAP)

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetamidoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Amide derivatives

Scientific Research Applications

3-(2-Acetamidoethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Acetamidoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can interact with various cellular pathways, affecting processes like inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethoxy)benzoic acid
  • 3-(2-Aminoethoxy)benzoic acid
  • 3-(2-Methoxyethoxy)benzoic acid

Comparison

3-(2-Acetamidoethoxy)benzoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to 3-(2-Hydroxyethoxy)benzoic acid, it has enhanced hydrogen bonding capabilities, making it more effective in certain biochemical applications. The acetamido group also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(2-acetamidoethoxy)benzoic acid

InChI

InChI=1S/C11H13NO4/c1-8(13)12-5-6-16-10-4-2-3-9(7-10)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

FLSIQORUYYBZFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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